molecular formula C12H14Cl2N2O2 B8482648 (3,4-Dichlorophenyl)methylenehydrazinecarboxylic Acid, 1,1-dimethylethyl Ester

(3,4-Dichlorophenyl)methylenehydrazinecarboxylic Acid, 1,1-dimethylethyl Ester

Cat. No. B8482648
M. Wt: 289.15 g/mol
InChI Key: NBFKZNXSADDTSY-UHFFFAOYSA-N
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Patent
US07304062B2

Procedure details

To a solution of t-butyl carbazate (4.99 g, 37.76 mmol) in ethyl acetate (10 mL) was added with vigorous stirring a solution of 3,4-dichlorobenzaldehyde (6.77 g, 38.6 mmol) in ethyl acetate (10 mL) followed by hexanes (40 mL). Crystallization occurred and the resulting slurry was stirred at rt for 15 min, then cooled to 0° C. and held at that temperature for 45 min. The solids were filtered, rinsed with cold hexanes and dried in vacuo at 60° C. to afford the title compound as a solid (10.10 g, 92.4%): mp 173.8-174.4° C. (dec); 1H NMR (DMSO-d6) δ 11.16 (br s, 1 H), 7.79 (s, 1 H), 7.62 (d, 1 H, J=1.8 Hz), 7.57 (d, 1 H, J=8.5 Hz), 7.55 (m, 1 H), 1.44 (s, 9 H); 13C NMR (DMSO-d6) δ 152.9, 141.1, 136.1, 132.3, 132.1, 131.6, 128.6, 127.0, 80.4, 28.7; IR (KBr mull) 3358, 3010, 2983, 1736, 1508, 1475 cm−1. A portion was recrystallized (ethyl acetate) for analysis. Anal. Calcd. for C12H14Cl2N2O2: C, 49.84; H, 4.88; Cl, 24.52; N, 9.69. Found: C, 49.59; H, 4.71; Cl, 24.43; N, 9.57.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
92.4%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[NH:2][NH2:3].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[Cl:19])[CH:14]=O>C(OCC)(=O)C>[Cl:10][C:11]1[CH:12]=[C:13]([CH:14]=[N:3][NH:2][C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[CH:16]=[CH:17][C:18]=1[Cl:19]

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
6.77 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
hexanes
Quantity
40 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting slurry was stirred at rt for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WAIT
Type
WAIT
Details
held at that temperature for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
rinsed with cold hexanes
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.